molecular formula C15H21FN2O B6900973 N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide

N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide

Cat. No.: B6900973
M. Wt: 264.34 g/mol
InChI Key: YFODXAJMAGCNJM-UHFFFAOYSA-N
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Description

N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further linked to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(13-5-3-6-14(16)9-13)18-8-4-7-15(10-18)17-12(2)19/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFODXAJMAGCNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N2CCCC(C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring and acetamide moiety contribute to its overall pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
  • **N-(3-Fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide
  • **N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide

Uniqueness

N-[1-[1-(3-fluorophenyl)ethyl]piperidin-3-yl]acetamide is unique due to the specific positioning of the fluorophenyl group and the acetamide moiety, which confer distinct pharmacological properties compared to other similar compounds. Its structural features allow for selective binding to certain receptors, making it a valuable compound for targeted therapeutic applications.

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